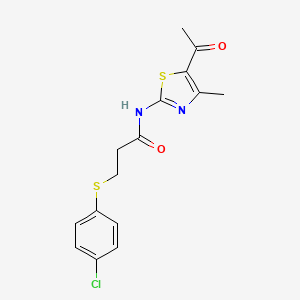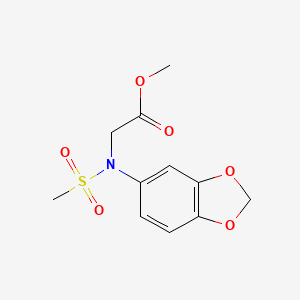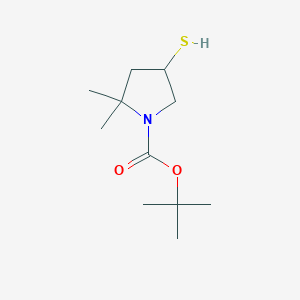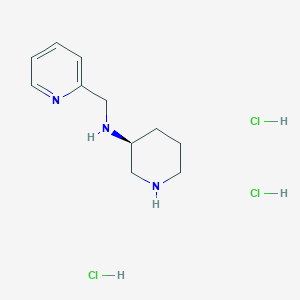![molecular formula C23H15ClN6O B2918116 4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-46-3](/img/structure/B2918116.png)
4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, a triazole ring, and a benzamide group. These groups can participate in various interactions such as hydrogen bonding, pi stacking, and dipole-dipole interactions, which can influence the compound’s behavior in biological systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
Research has explored the synthesis of pyridazine analogs, highlighting their pharmaceutical significance. For instance, a study demonstrated the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, emphasizing the compound's structural elucidation through spectroscopic techniques and XRD analysis. This work underscores the importance of heterocyclic compounds in medicinal chemistry due to their varied biological properties (Sallam et al., 2021).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of heterocyclic derivatives. For example, new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized and subjected to in vitro molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential in drug development and therapy (Flefel et al., 2018).
Antiproliferative Activity
Research into the antiproliferative activity of heterocyclic compounds has produced significant findings. A study on pyrazolo[3,4-d]pyrimidine derivatives synthesized through a one-pot reaction evaluated their antibacterial activity. This research contributes to the understanding of these compounds' potential as therapeutic agents against various bacterial infections (Rostamizadeh et al., 2013).
Biological Evaluation
The development and evaluation of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm highlight the diverse applications of heterocyclic compounds. These studies not only provide insights into the synthesis of these compounds but also their biological impacts, offering a foundation for further research into their use in agriculture and pest management (Soliman et al., 2020).
作用機序
Target of Action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of forming specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold .
Result of Action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
4-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-8-6-15(7-9-18)23(31)26-19-5-1-3-16(13-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYNZUOOIFBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)




![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)
![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)

![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)
